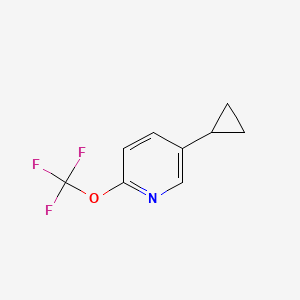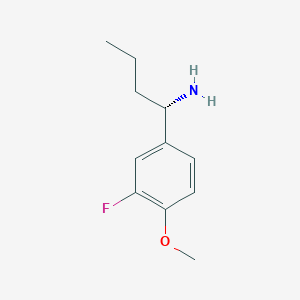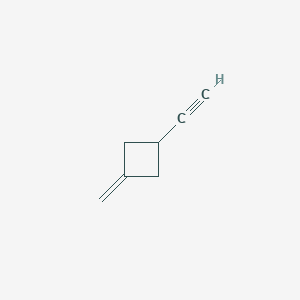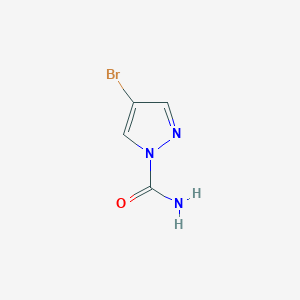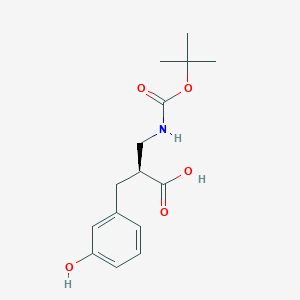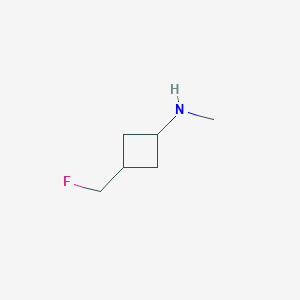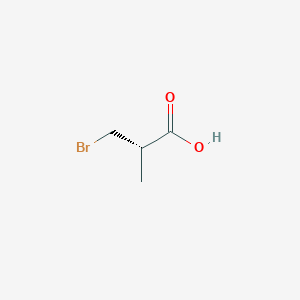
(2S)-3-Bromo-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Bromo-2-methylpropanoic acid is an organic compound with the molecular formula C4H7BrO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-3-Bromo-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the bromination of 2-methylpropanoic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfuric acid (H2SO4). The reaction is carried out under controlled conditions to ensure the selective formation of the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of (S)-3-Bromo-2-methylpropanoic acid often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Bromo-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can convert the bromine atom to a hydrogen atom, forming 2-methylpropanoic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: 2-Methylpropanoic acid derivatives.
Oxidation: 2-Methylpropanoic acid or other oxidized products.
Reduction: 2-Methylpropanoic acid.
Applications De Recherche Scientifique
(S)-3-Bromo-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-Bromo-2-methylpropanoic acid involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This compound can also act as an electrophile, reacting with nucleophiles in biological systems to modify proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methylpropanoic acid: The racemic mixture of the compound.
2-Bromo-2-methylpropanoic acid: A structural isomer with the bromine atom on a different carbon.
3-Chloro-2-methylpropanoic acid: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(S)-3-Bromo-2-methylpropanoic acid is unique due to its chiral nature, which allows for enantioselective reactions. This property makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Propriétés
Numéro CAS |
81026-68-8 |
|---|---|
Formule moléculaire |
C4H7BrO2 |
Poids moléculaire |
167.00 g/mol |
Nom IUPAC |
(2S)-3-bromo-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1 |
Clé InChI |
BUPXDXGYFXDDAA-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](CBr)C(=O)O |
SMILES canonique |
CC(CBr)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)
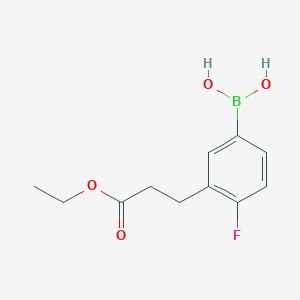
![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)
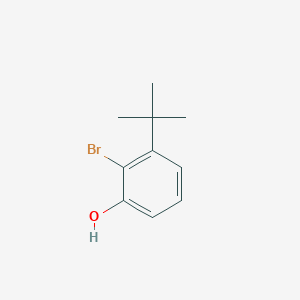
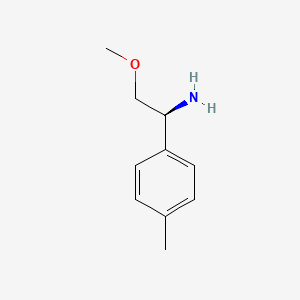
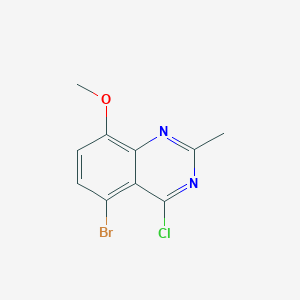
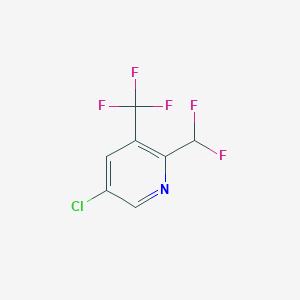
![1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974553.png)
